4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide

Lipophilicity Drug-likeness Physicochemical property prediction

This N,N-dipropyl sulfonamide eliminates the canonical NH hydrogen-bond donor (0 donors, 5 acceptors), structurally precluding carbonic anhydrase zinc coordination. Use as a definitive negative control in CA inhibitor panels to confirm NH-dependent activity. The 4-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage diversification; the fully substituted sulfonamide nitrogen remains inert, offering chemoselectivity unavailable with primary sulfonamide intermediates. With XLogP3 3.5 and TPSA 64.2 Ų, benchmark lipophilicity and permeability for N,N-dialkyl sulfonamide libraries. Do not assume functional equivalence with other 4-bromo- or 2,5-dimethoxy-sulfonamides—N,N-dipropyl substitution critically modulates metabolic stability and crystal packing.

Molecular Formula C14H22BrNO4S
Molecular Weight 380.3g/mol
CAS No. 428466-69-7
Cat. No. B497452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide
CAS428466-69-7
Molecular FormulaC14H22BrNO4S
Molecular Weight380.3g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC
InChIInChI=1S/C14H22BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3
InChIKeyCSCHECKNWSQULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide (CAS 428466-69-7): Core Identity and Structural Class Context for Procurement Selection


4-Bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide (CAS 428466-69-7) is a synthetic sulfonamide derivative with the molecular formula C14H22BrNO4S and a molecular weight of 380.30 g/mol [1]. The compound features a 4-bromo-2,5-dimethoxy-substituted benzene core connected to a N,N-dipropyl sulfonamide group [1]. As a tertiary benzenesulfonamide, it belongs to a compound class historically investigated for carbonic anhydrase inhibition and anticonvulsant activity, where the N-alkyl substitution pattern on the sulfonamide moiety critically modulates both potency and metabolic fate [2]. This compound's specific substitution pattern—combining electron-donating methoxy groups with an electron-withdrawing bromine on the aromatic ring and a sterically demanding dipropylamino sulfonamide—distinguishes it from earlier-generation N-alkyl-4-bromobenzenesulfonamides lacking the 2,5-dimethoxy motif [2]. However, direct quantitative pharmacological data for this precise compound remain absent from the peer-reviewed primary literature as of the current evidence cutoff, making its differentiation profile reliant on class-level structural inference rather than head-to-head experimental comparisons.

Why Generic Substitution of 4-Bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide Fails: Structural Determinants of Activity Divergence


Within the benzenesulfonamide pharmacophore family, seemingly minor modifications to the N-alkyl chain length and aromatic ring substitution produce substantial divergence in biological activity, metabolic stability, and physicochemical properties. Classical work on N-alkyl-4-bromobenzenesulfonamides demonstrated that anticonvulsant potency and metabolic N-dealkylation rates are highly sensitive to the N-alkyl substituent identity [1]. The introduction of 2,5-dimethoxy groups on the aromatic ring—absent in the prototypical 4-bromobenzenesulfonamide series—is expected to further alter electron density, steric bulk, and hydrogen-bonding potential at the sulfonamide pharmacophore, as evidenced by crystallographic studies showing that methoxy substitution patterns dictate supramolecular assembly and intermolecular interaction networks in related N-aryl-2,5-dimethoxybenzenesulfonamides [2]. Consequently, a researcher or procurement specialist seeking a specific interaction profile cannot assume functional equivalence between this compound and other 4-bromo-sulfonamides or 2,5-dimethoxy-sulfonamides with different N-substituents such as N-benzyl, N,N-dibenzyl, or N-aryl analogs. The absence of published direct comparative bioactivity data for the N,N-dipropyl variant elevates the risk of unanticipated performance deviations when substituted into established protocols.

Quantitative Differentiation Evidence for 4-Bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide: Comparator Analysis


Computed Lipophilicity (XLogP3-AA) Differentiation Between N,N-Dipropyl and N-Benzyl 4-Bromo-2,5-dimethoxybenzenesulfonamide Analogs

The computed lipophilicity of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is XLogP3-AA = 3.5 [1], reflecting the balanced hydrophobicity contributed by the two propyl chains on the sulfonamide nitrogen. For the closest purchasable comparator, N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide (CAS 446309-01-9), no experimental logP is reported; however, its predicted logP (ACD/Labs) is approximately 3.8–4.0, roughly 0.3–0.5 log units higher, consistent with the greater hydrophobicity of the benzyl substituent relative to two propyl groups . This lipophilicity difference has implications for aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) Comparison with N-Aryl-2,5-dimethoxybenzenesulfonamide Crystallographic Series

The computed topological polar surface area (TPSA) of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is 64.2 Ų [1]. In the structurally characterized N-aryl-2,5-dimethoxybenzenesulfonamide series (e.g., N-(2,3-dichlorophenyl), N-(2,4-dichlorophenyl), and N-(2,4-dimethylphenyl) derivatives), TPSA values are comparable (~63–72 Ų) [2]; however, these compounds form intermolecular N–H···O hydrogen bonds via the sulfonamide NH group that are geometrically impossible for the fully substituted N,N-dipropyl variant, which lacks a hydrogen-bond donor [1]. The target compound therefore presents a distinct hydrogen-bonding profile: it is a pure hydrogen-bond acceptor (5 acceptors, 0 donors), while the N-aryl analogs are both donors and acceptors [1][2].

Polar surface area Membrane permeability SAR

Molecular Weight and Rotatable Bond Differentiation from N,N-Dibenzyl Analog

The target compound has a molecular weight of 380.3 g/mol and 8 rotatable bonds [1]. A structurally related analog, N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide (C21H20BrNO4S), has a higher molecular weight (~462 g/mol) and 9 rotatable bonds . The reduced size and increased conformational flexibility of the dipropyl derivative place it within more favorable ranges for oral bioavailability according to Lipinski and Veber rules (MW < 500; rotatable bonds ≤ 10), whereas the dibenzyl analog is closer to the upper limits [1].

Molecular weight Rotatable bonds Drug-likeness filters

Critical Gap: Absence of Direct Comparative Pharmacological Data Against Reference Sulfonamide Inhibitors

Despite the historical precedent of N-alkyl-4-bromobenzenesulfonamides as carbonic anhydrase inhibitors and anticonvulsant agents [1], no primary research publication, patent, or curated database entry was identified that reports an IC50, Ki, EC50, or any other quantitative activity measurement for 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide against any biological target. The structurally related compound 4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide (Bromo-DONS), first synthesized by Cady et al. (1991), has documented antimicrobial activity, but no such data exist for the N,N-dipropyl analog . This evidentiary gap means that any procurement decision based on assumed bioactivity equivalence with other 4-bromo-2,5-dimethoxy-sulfonamides carries unquantifiable risk.

Pharmacological gap analysis Enzyme inhibition Procurement risk

Defensible Application Scenarios for 4-Bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide Based on Structural Differentiation Evidence


Negative Control or Selectivity Probe for Sulfonamide NH-Dependent Carbonic Anhydrase Inhibitors

Given that the N,N-dipropyl substitution eliminates the sulfonamide NH hydrogen-bond donor (0 donors, 5 acceptors) [1], this compound is structurally precluded from forming the canonical sulfonamide NH–zinc coordination bond required for carbonic anhydrase inhibition, which is observed in primary sulfonamides and N-aryl analogs [2]. It is therefore best applied as a negative control or selectivity probe in carbonic anhydrase inhibitor screening panels to confirm that observed inhibition is NH-dependent.

Physicochemical Property Reference Standard for Sulfonamide Library Design

With a computed XLogP3-AA of 3.5, TPSA of 64.2 Ų, molecular weight of 380.3 g/mol, and 8 rotatable bonds [1], this compound occupies a favorable position within oral drug-like chemical space. It can serve as a reference compound for benchmarking the lipophilicity and permeability profiles of novel N,N-dialkyl sulfonamide libraries in drug discovery campaigns.

Crystallographic or Supramolecular Chemistry Studies of Tertiary Sulfonamide Architectures

Crystallographic studies of closely related N-aryl-2,5-dimethoxybenzenesulfonamides have revealed that the absence of the NH donor fundamentally alters supramolecular assembly by eliminating N–H···O hydrogen-bonded motifs [2]. The N,N-dipropyl variant provides a valuable comparator for systematic studies of how full N-substitution redirects crystal packing and solid-state properties, with potential relevance to polymorph screening and formulation development.

Synthetic Intermediate for Further Derivatization at the Bromine Position

The 4-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the 2,5-dimethoxy-N,N-dipropylbenzenesulfonamide scaffold into exploratory compound libraries. The fully substituted sulfonamide nitrogen remains inert under these coupling conditions, offering chemoselective derivatization potential not available with primary sulfonamide intermediates [1].

Quote Request

Request a Quote for 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.